Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1133115-42-0
VCID: VC2812498
InChI: InChI=1S/C9H11N3O2/c1-14-8(13)6-4-11-9(10)12-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,11,12)
SMILES: COC(=O)C1=CN=C(N=C1C2CC2)N
Molecular Formula: C9H11N3O2
Molecular Weight: 193.2 g/mol

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate

CAS No.: 1133115-42-0

Cat. No.: VC2812498

Molecular Formula: C9H11N3O2

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate - 1133115-42-0

Specification

CAS No. 1133115-42-0
Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
IUPAC Name methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C9H11N3O2/c1-14-8(13)6-4-11-9(10)12-7(6)5-2-3-5/h4-5H,2-3H2,1H3,(H2,10,11,12)
Standard InChI Key XSRJDSXUFMSTPQ-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C(N=C1C2CC2)N
Canonical SMILES COC(=O)C1=CN=C(N=C1C2CC2)N

Introduction

Chemical Structure and Properties

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate possesses distinct structural features that define its chemical identity and properties. The compound belongs to the pyrimidine class, which forms a crucial component of nucleic acids and has diverse applications in medicinal chemistry.

Physical and Chemical Properties

The compound is characterized by the following key properties:

PropertyValue
CAS Number1133115-42-0
Molecular FormulaC₉H₁₁N₃O₂
Molecular Weight193.2 g/mol
AppearanceCrystalline solid
Storage ConditionsRoom temperature
Commercial PurityTypically 95%

The structure includes a pyrimidine ring with an amino group at the 2-position, a cyclopropyl group at the 4-position, and a methyl ester group at the 5-position. This particular arrangement of functional groups contributes to the compound's chemical reactivity and potential applications.

Structural Features

The molecular architecture of Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate contains several key structural elements that influence its chemical behavior:

  • The pyrimidine heterocyclic core provides a nitrogen-rich scaffold common in many bioactive compounds

  • The amino group at the 2-position can participate in hydrogen bonding and nucleophilic reactions

  • The cyclopropyl group at the 4-position contributes to the compound's lipophilicity and may influence its interaction with biological targets

  • The methyl ester group at the 5-position allows for further functionalization through hydrolysis or transesterification reactions

Synthesis and Chemical Reactivity

Chemical Reactivity

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate can undergo various chemical transformations:

  • Hydrolysis of the methyl ester group to form the corresponding carboxylic acid

  • Nucleophilic substitution reactions involving the amino group

  • Further functionalization of the pyrimidine ring

  • Potential cyclopropyl ring transformations under specific conditions

These reactions make this compound a versatile intermediate in organic synthesis, particularly for developing more complex molecules with potential biological activities.

Analogous Compounds and Structural Relationships

To better understand the properties and potential applications of Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate, it is valuable to examine structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate1133115-42-0C₉H₁₁N₃O₂193.2Reference compound
Methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate1401350-08-0C₉H₉ClN₂O₂212.63Chloro instead of amino at 2-position
Methyl 2-amino-4-chloropyrimidine-5-carboxylate1353503-49-7C₆H₆ClN₃O₂187.59Chloro instead of cyclopropyl at 4-position
Methyl 2-aminopyrimidine-5-carboxylate308348-93-8C₆H₇N₃O₂N/ANo substituent at 4-position
Methyl 2-amino-4-methylpyrimidine-5-carboxylate1023811-97-3C₇H₉N₃O₂167.17Methyl instead of cyclopropyl at 4-position

These structural variations can significantly impact physicochemical properties, chemical reactivity, and potential biological activities. For instance, replacing the amino group with a chloro group at the 2-position alters hydrogen bonding capabilities, while substituting the cyclopropyl group with chloro or methyl affects lipophilicity and steric properties.

Applications in Chemical and Pharmaceutical Research

Role as a Chemical Intermediate

Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate serves primarily as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. Its value derives from the following characteristics:

  • The presence of multiple functional groups allows for selective modifications

  • The pyrimidine scaffold provides a pharmacologically relevant core structure

  • The cyclopropyl group adds distinctive spatial and electronic properties

  • The methyl ester functionality offers a convenient handle for further transformations

Current Research and Development

Current research involving Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate likely focuses on its application as a building block for developing compounds with specific biological activities. The commercial availability of this compound at 95% purity from suppliers such as Apollo Scientific indicates its ongoing utility in research settings .

The pyrimidine scaffold is common in drugs targeting viral infections, cancer, and other diseases. The specific substitution pattern in Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate may provide a foundation for developing compounds with tailored biological targets.

Research on related compounds suggests several potential directions for investigation:

  • Development of enzyme inhibitors, particularly for enzymes involved in nucleic acid metabolism

  • Creation of antimicrobial agents, including potential antimalarials

  • Synthesis of anticancer compounds

  • Design of novel structural scaffolds for medicinal chemistry

Synthesis Challenges and Considerations

The synthesis of Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate presents several challenges that researchers must address:

  • Regioselective introduction of the cyclopropyl group

  • Control of competing reactions when multiple functional groups are present

  • Purification of reaction intermediates with similar physicochemical properties

  • Scale-up considerations for larger-scale production

Research into efficient synthetic methodologies for this and related compounds continues to evolve. For instance, studies on the reaction scope of methyl 1,2,3-triazine-5-carboxylate with amidines have provided insights into cycloaddition reactions that might be relevant to the synthesis of substituted pyrimidines .

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